2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (ETHP) is a heterocyclic compound that belongs to the pyrazole family. It is a nitrogen-containing heterocyclic compound that contains a five-membered ring with two nitrogen atoms. ETHP is a synthetic compound and is used in various scientific research applications. It is also a key intermediate in the synthesis of several pharmaceuticals.
Scientific Research Applications
Drug Design and Development
Piperidine derivatives are pivotal in the design and development of new pharmaceuticals. The presence of the piperidine moiety in 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suggests its potential use in creating novel drugs. These compounds can act as building blocks for drugs targeting various diseases due to their ability to interact with biological targets .
Synthesis of Biologically Active Molecules
The synthesis of biologically active molecules often involves piperidine derivatives due to their pharmacological properties. The tetrahydropyrazolo[1,5-a]pyrazine scaffold, in particular, is associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Lead Optimization in Drug Discovery
In the lead optimization phase of drug discovery, piperidine derivatives like 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be used to improve the affinity and selectivity of drug candidates. Their structural versatility allows for fine-tuning pharmacokinetic and pharmacodynamic properties .
Development of Kinase Inhibitors
Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and are used in the treatment of cancer and other diseases. Piperidine derivatives have shown activity in inhibiting kinase function, which could be explored using our compound of interest for developing new therapeutic agents .
Antimicrobial and Antifungal Applications
The structural complexity of piperidine derivatives lends itself to antimicrobial and antifungal applications. Compounds with the pyrazine ring, such as 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine , have been noted for their potential in treating infectious diseases .
Neuropharmacological Applications
Piperidine derivatives are well-known for their neuropharmacological applications, including as analgesics and anesthetics. The unique structure of 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may offer new pathways for the development of drugs targeting neurological disorders .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The exact target of this specific compound would need to be determined through further experimental studies.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Without specific information on the compound’s target and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Piperidine derivatives have been found to impact a wide range of biochemical processes, including signal transduction, neurotransmission, and metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. These properties are often determined by the compound’s chemical structure and can be influenced by factors such as its size, polarity, and stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in cellular metabolism or cell death .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target .
properties
IUPAC Name |
2-ethyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-11-9-13-10-16(7-8-17(13)15-11)12-3-5-14-6-4-12/h9,12,14H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNELYZIQEYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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